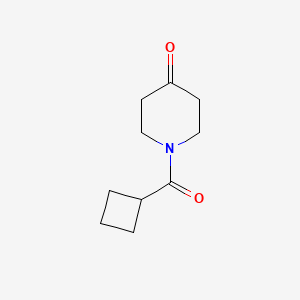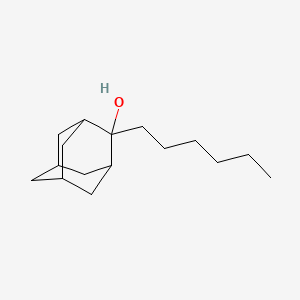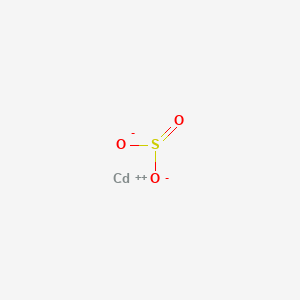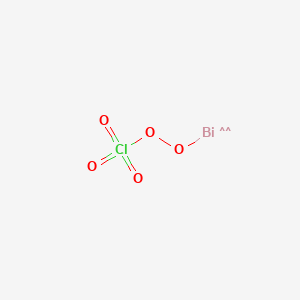
CID 25021315
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 25021315 is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a synthetic molecule with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol. The compound is also known by its chemical name, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine.
Mécanisme D'action
The exact mechanism of action of CID 25021315 is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). The compound inhibits the reuptake of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of CID 25021315.
Effets Biochimiques Et Physiologiques
CID 25021315 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CID 25021315 has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, one of the limitations of CID 25021315 is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on CID 25021315. One of the areas of research is the development of new therapeutic agents based on the structure of CID 25021315. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the prevention of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CID 25021315 and its effects on the brain and body.
Conclusion:
CID 25021315 is a synthetic compound that has potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent in the treatment of various diseases and as a neuroprotective agent in the prevention of neurodegenerative diseases. The compound has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Further research is needed to fully understand the compound's mechanism of action and its effects on the brain and body.
Méthodes De Synthèse
CID 25021315 is a synthetic molecule that can be synthesized using various methods. One of the commonly used methods is the reductive amination of 3,4-dimethoxyphenylacetone with 2-methoxybenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using chromatography techniques to obtain pure CID 25021315.
Applications De Recherche Scientifique
CID 25021315 has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential as a therapeutic agent in the treatment of various diseases such as Parkinson's disease, depression, and anxiety disorders. The compound has also been studied for its potential as a neuroprotective agent in the prevention of neurodegenerative diseases.
Propriétés
InChI |
InChI=1S/Bi.ClHO5/c;2-1(3,4)6-5/h;5H/q+1;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTHJMMOXIFMDC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)(=O)OO[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648445 |
Source


|
| Record name | PUBCHEM_25021315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25021315 | |
CAS RN |
66172-93-8 |
Source


|
| Record name | PUBCHEM_25021315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)
![{4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]phenyl}acetic acid](/img/structure/B1604164.png)
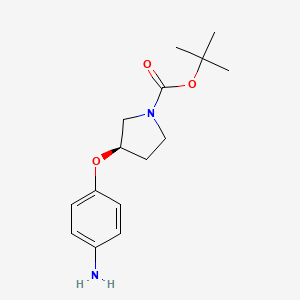
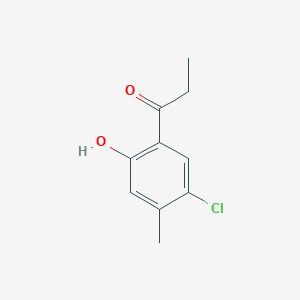
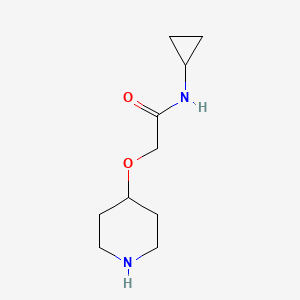
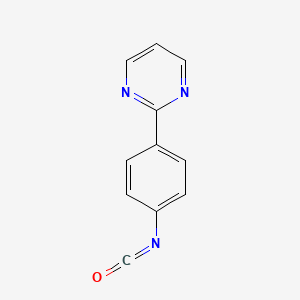
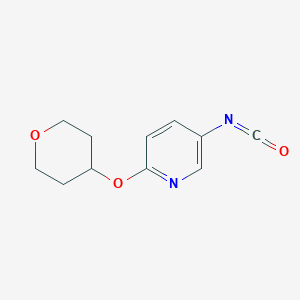
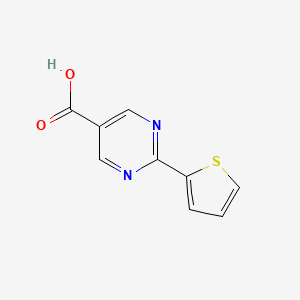

![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)

